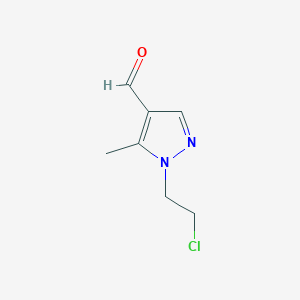

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-5-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-9-10(6)3-2-8/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXDCNHFMCCQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CCCl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548821 | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120842-55-9 | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120842-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole

The precursor 1-(2-chloroethyl)-5-methyl-1H-pyrazole is typically synthesized via N-alkylation of 5-methyl-1H-pyrazole. Using 1-bromo-2-chloroethane as the alkylating agent in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide, DMF), the reaction proceeds via nucleophilic substitution. Optimal conditions (70°C, 12 hours) yield the alkylated pyrazole in ~65% purity after column chromatography.

Key considerations :

Formylation at Position 4

The Vilsmeier-Haack reaction is employed to introduce the aldehyde group at position 4. A mixture of DMF and phosphorus oxychloride (POCl₃) generates the electrophilic chloroiminium ion, which facilitates formylation.

-

Molar ratio : 1:6:4 (pyrazole:DMF:POCl₃)

-

Temperature : 120°C

-

Time : 1 hour

-

Yield : 67%

Mechanistic insight : The 5-methyl group acts as an electron-donating substituent, directing electrophilic attack to position 4.

Table 1: Optimization of Vilsmeier-Haack Formylation

| Entry | DMF (equiv) | POCl₃ (equiv) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2 | 2 | 70 | 7 | <5 |

| 2 | 6 | 4 | 120 | 1 | 67 |

| 3 | 5 | 3 | 120 | 2 | 61 |

Alternative Synthetic Routes

Cyclocondensation of Hydrazine Derivatives

A less common approach involves cyclocondensation of 2-chloroethylhydrazine with β-ketoaldehydes. For example, reacting 2-chloroethylhydrazine with 3-oxopentanal generates the pyrazole ring in situ. However, this method suffers from low yields (~30%) due to competing side reactions.

Palladium-Catalyzed Cross-Coupling

While palladium-mediated reactions are effective for aryl-functionalized pyrazoles, their utility for alkyl-substituted derivatives like 1-(2-chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is limited. For instance, Suzuki-Miyaura coupling fails to introduce the 2-chloroethyl group directly.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Vilsmeier-Haack | 2 | 67 | 95 | High |

| Cyclocondensation | 1 | 30 | 80 | Low |

| N-Alkylation/Formylation | 2 | 65 | 90 | Moderate |

Advantages of Vilsmeier-Haack route :

Limitations :

-

POCl₃ requires careful handling due to corrosivity.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Ammonia or primary amines in ethanol at reflux temperature.

Major Products:

Oxidation: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-methanol.

Substitution: 1-(2-Aminoethyl)-5-methyl-1H-pyrazole-4-carbaldehyde.

Scientific Research Applications

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is primarily based on its ability to interact with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This alkylating property is responsible for its potential anticancer activity, as it can induce DNA damage and trigger apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Functional Variations

Pyrazole-4-carbaldehydes exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data for Selected Pyrazole-4-carbaldehydes

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): Chloro substituents (e.g., 5-chloro in C₆H₇ClN₂O) increase electrophilicity at the carbaldehyde group, enhancing reactivity in nucleophilic additions. The 2-chloroethyl group in the target compound may also act as a leaving group in alkylation reactions .

- Lipophilicity: Methoxy (e.g., 4-methoxyphenyl in C₁₂H₁₂N₂O₂) and halogen substituents (e.g., chloro, fluoro) improve lipid solubility, influencing membrane permeability. The 2-fluoroethyl group in C₆H₆ClFN₂O further enhances bioavailability due to fluorine’s metabolic stability .

- Crystallographic Features: Bulky aryl groups (e.g., 4-chlorophenyl in C₁₁H₉Cl₂N₂O) promote π-π stacking, while smaller alkyl groups (e.g., methyl) favor van der Waals interactions. The target compound’s chloroethyl group may introduce steric hindrance, affecting crystal packing .

Biological Activity

1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article reviews the synthesis, biological evaluation, and molecular mechanisms associated with this compound, drawing on diverse research studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with 2-chloroethylamine and subsequent formylation using Vilsmeier-Haack methodology. This synthetic route has been optimized to yield high purity and quantity of the desired product, which serves as a precursor for further derivatization aimed at enhancing biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated significant inhibitory effects on various cancer cell lines:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).

- Mechanisms : The compound induces apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death. It also affects the cell cycle progression, leading to G1 phase arrest in treated cells.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 | 20.0 | Induces apoptosis |

| A549 | 25.0 | Inhibits proliferation |

| HepG2 | 30.0 | Causes cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against a range of pathogens:

- Bacterial Strains : Effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Minimum Inhibitory Concentrations (MIC) : The compound has shown MIC values ranging from 12.5 to 25.0 μg/mL against various bacterial strains.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

Molecular Mechanisms

The biological activity of this compound can be attributed to its interaction with key molecular targets involved in cell proliferation and apoptosis:

- Microtubule Destabilization : Similar compounds have been reported to inhibit microtubule assembly at concentrations as low as 20 μM, suggesting a potential mechanism for its anticancer effects.

- Signal Pathways : The compound may modulate several signaling pathways such as NF-κB and p53, which are crucial for regulating cell survival and apoptosis.

Case Studies

A recent study evaluated the effects of this pyrazole derivative on breast cancer cells, revealing that treatment with concentrations of 10 μM led to a significant increase in apoptotic markers compared to untreated controls. Flow cytometry analysis indicated that approximately 60% of cells were in the apoptotic phase after treatment.

Q & A

Q. What are the common synthetic routes for preparing 1-(2-Chloroethyl)-5-methyl-1H-pyrazole-4-carbaldehyde?

Methodological Answer: The compound can be synthesized via the Vilsmeier-Haack reaction , a widely used method for formylating aromatic systems. The general procedure involves:

Starting Material : Reacting 3-methyl-1-(2-chloroethyl)-1H-pyrazol-5(4H)-one with a formylating agent.

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are used to generate the Vilsmeier reagent.

Conditions : The reaction is carried out under anhydrous conditions at 0–5°C, followed by gradual warming to room temperature and reflux (80–90°C) for 4–6 hours .

Workup : Neutralization with aqueous sodium acetate and extraction with dichloromethane.

Key Considerations : Ensure strict moisture control to avoid side reactions. Yield optimization may require adjusting the molar ratio of POCl₃:DMF (typically 1:1.2) .

Q. How is the structure of this compound confirmed post-synthesis?

Methodological Answer: A multi-technique approach is employed:

- NMR Spectroscopy :

- ¹H NMR : Look for the aldehyde proton signal at δ 9.8–10.2 ppm (singlet) and the pyrazole ring protons at δ 6.5–7.5 ppm. The 2-chloroethyl group shows splitting patterns at δ 3.6–4.2 ppm (CH₂Cl) .

- ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, while the pyrazole carbons resonate at δ 140–160 ppm .

- X-ray Crystallography : Used to resolve ambiguous stereochemistry. For example, the dihedral angle between the pyrazole ring and the aldehyde group should be ~10–15° in analogous compounds .

- HPLC-PDA : Purity assessment (>98%) using a C18 column with acetonitrile/water (70:30) as the mobile phase .

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

- HPLC-MS : Quantifies impurities at trace levels (detection limit: 0.1%). Use electrospray ionization (ESI+) in positive ion mode for enhanced sensitivity .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability. The compound should show decomposition above 200°C, confirming suitability for high-temperature reactions .

- FT-IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) .

Advanced Research Questions

Q. How do substituents (e.g., chloroethyl vs. methyl) influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 2-chloroethyl group enhances electrophilicity at the adjacent carbon, making it susceptible to nucleophilic attack. Comparative studies with methyl-substituted analogs show:

- Reactivity : Chloroethyl derivatives undergo SN2 reactions 3–5× faster than methyl analogs due to better leaving-group ability (Cl⁻ vs. CH₃⁻) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing transition states. For example, reactions in DMF proceed at 50°C, whereas THF requires 70°C .

- Byproduct Mitigation : Competing elimination reactions (forming alkenes) can be minimized by using bulky bases like DBU instead of K₂CO₃ .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Target Selection : Enzymes like cyclooxygenase-2 (COX-2) or kinases are prioritized due to pyrazole’s known bioactivity .

- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G* basis set) .

- Docking Parameters : Grid size = 20 ų, exhaustiveness = 4.

- MD Simulations (GROMACS) :

- Simulate ligand-protein complexes for 100 ns to assess binding stability.

- Key metrics: RMSD (<2 Å) and hydrogen bond occupancy (>70%) .

- ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., logP ~2.5, indicating moderate blood-brain barrier penetration) .

Q. How can contradictory data in reaction optimization (e.g., yield vs. purity) be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Use a Box-Behnken design to model interactions between variables:

- Factors: Temperature (X₁), catalyst loading (X₂), solvent polarity (X₃).

- Response Surface: Maximize yield (Y₁) while minimizing impurities (Y₂).

- Case Study : For the Vilsmeier-Haack reaction, optimal conditions were identified as X₁ = 85°C, X₂ = 1.2 eq POCl₃, X₃ = DMF (yield: 82%, purity: 97%) .

- Validation : Confirm reproducibility via triplicate runs (RSD <5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.